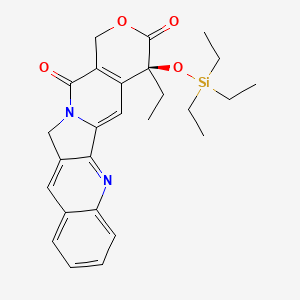
20-OTES-Camptothecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-O-Triethoxysilyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I . The modification at the 20th position with a triethoxysilyl group aims to enhance the solubility and bioavailability of camptothecin, making it more effective in clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-O-Triethoxysilyl Camptothecin typically involves the following steps:
Starting Material: The synthesis begins with camptothecin as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Triethoxysilyl Group: The protected camptothecin is then reacted with triethoxysilane under controlled conditions to introduce the triethoxysilyl group at the 20th position.
Deprotection: The protecting groups are removed to yield the final product, 20-O-Triethoxysilyl Camptothecin.
Industrial Production Methods
Industrial production of 20-O-Triethoxysilyl Camptothecin involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Reaction Temperature and Time: Maintaining an optimal temperature and reaction time to ensure complete conversion of camptothecin to its triethoxysilyl derivative.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
20-O-Triethoxysilyl Camptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
20-O-Triethoxysilyl Camptothecin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives with potential anticancer properties.
Biology: Studied for its effects on cellular processes and its ability to inhibit DNA topoisomerase I.
Industry: Utilized in the development of drug delivery systems and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 20-O-Triethoxysilyl Camptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, 20-O-Triethoxysilyl Camptothecin prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.
Topotecan: A water-soluble derivative of camptothecin used in the treatment of ovarian and small cell lung cancer.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness
20-O-Triethoxysilyl Camptothecin is unique due to its enhanced solubility and bioavailability compared to camptothecin
Propriétés
Formule moléculaire |
C26H30N2O4Si |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(19S)-19-ethyl-19-triethylsilyloxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H30N2O4Si/c1-5-26(32-33(6-2,7-3)8-4)20-14-22-23-18(13-17-11-9-10-12-21(17)27-23)15-28(22)24(29)19(20)16-31-25(26)30/h9-14H,5-8,15-16H2,1-4H3/t26-/m0/s1 |
Clé InChI |
NDPQESGITFHDPN-SANMLTNESA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




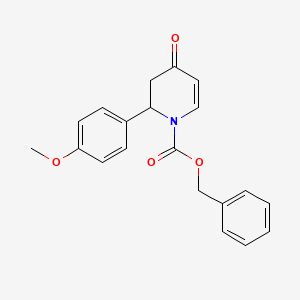
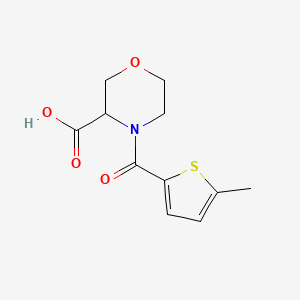
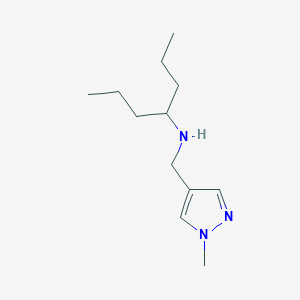
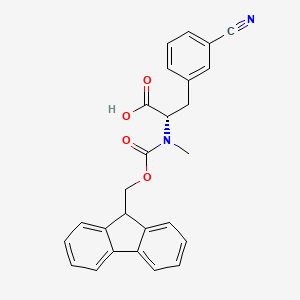
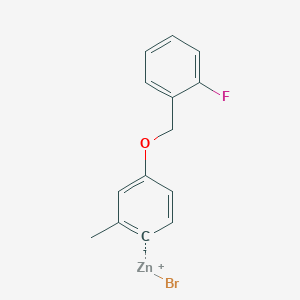

![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
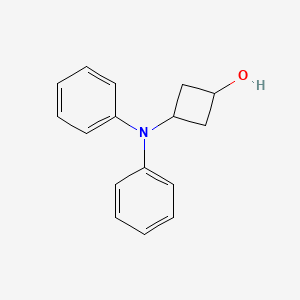
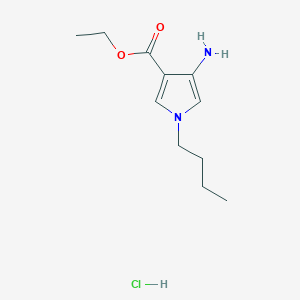
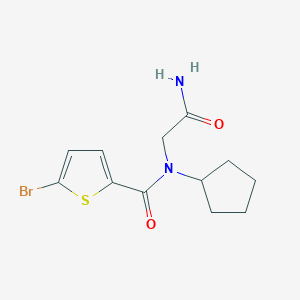
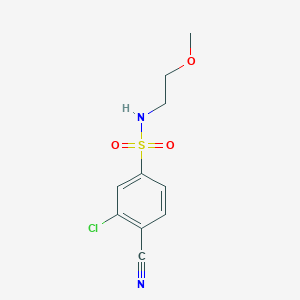
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
